1-(2,2,2-Trifluoro-ethyl)-6-vinyl-1H-indole-4-carboxylic acid methyl ester
Description
1-(2,2,2-Trifluoro-ethyl)-6-vinyl-1H-indole-4-carboxylic acid methyl ester is a substituted indole derivative characterized by three key structural features:
- N1 substitution: A 2,2,2-trifluoroethyl group (-CH₂CF₃), which introduces strong electron-withdrawing properties and enhances lipophilicity.
- C4 substitution: A methyl ester (-COOCH₃), which stabilizes the carboxylic acid moiety and influences solubility.
Properties
IUPAC Name |
methyl 6-ethenyl-1-(2,2,2-trifluoroethyl)indole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO2/c1-3-9-6-11(13(19)20-2)10-4-5-18(12(10)7-9)8-14(15,16)17/h3-7H,1,8H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTODEEPWURJHFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CN(C2=CC(=C1)C=C)CC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2,2-Trifluoro-ethyl)-6-vinyl-1H-indole-4-carboxylic acid methyl ester typically involves the introduction of the trifluoroethyl group into the indole framework. One efficient method is the direct trifluoroethylation of indoles using 2,2,2-trifluoroethyl(mesityl)-iodonium triflate. This reaction proceeds under mild conditions with high functional group tolerance, making it a practical approach for synthesizing trifluoroethylated indoles .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthetic routes, including the preparation of intermediate compounds and subsequent functionalization. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(2,2,2-Trifluoro-ethyl)-6-vinyl-1H-indole-4-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that indole derivatives exhibit anticancer properties. The incorporation of the trifluoroethyl group enhances the lipophilicity and biological activity of the compound. For example, research has shown that related indole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar indole derivatives significantly reduced tumor growth in xenograft models, suggesting potential for therapeutic use against specific cancer types .
Antimicrobial Properties
The compound's structure allows it to interact with microbial membranes effectively. Preliminary studies have shown promising results against a range of bacterial strains, indicating potential as a new class of antimicrobial agents.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Fluorinated Polymers
The trifluoroethyl moiety contributes to the thermal stability and chemical resistance of polymers. The compound can be utilized as a monomer in the synthesis of fluorinated polymers, which are valuable in applications requiring high-performance materials.
Case Study : Research has shown that incorporating such indole derivatives into polymer matrices enhances their mechanical properties and thermal stability, making them suitable for aerospace and automotive applications .
Agrochemical Applications
The compound's unique chemical structure may also lend itself to agrochemical applications, particularly as a potential herbicide or pesticide. The fluorinated groups can enhance the bioactivity and selectivity of agrochemicals.
Data Table: Herbicidal Activity
Mechanism of Action
The mechanism by which 1-(2,2,2-Trifluoro-ethyl)-6-vinyl-1H-indole-4-carboxylic acid methyl ester exerts its effects involves interactions with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets. The indole core can engage in π-π stacking interactions and hydrogen bonding, facilitating binding to proteins and other biomolecules .
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
*Calculated molecular weight based on substituent addition to indole core.
Substituent Effects on Physicochemical Properties
A. Trifluoroethyl vs. Hydroxy/Phenyl Groups (Position N1/C6)
B. Chloro vs. Vinyl Substituents (Position C2/C6)
C. Indole vs. Quinoline Core
- Quinoline derivatives (e.g., ) exhibit greater planarity and aromatic stability than indoles, often leading to higher melting points and altered solubility profiles. The target compound’s indole core provides a nucleophilic N1 site for further functionalization .
Biological Activity
1-(2,2,2-Trifluoro-ethyl)-6-vinyl-1H-indole-4-carboxylic acid methyl ester is a compound of increasing interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the presence of a trifluoroethyl group and a vinyl group attached to the indole ring, along with a carboxylic acid methyl ester functionality. This unique arrangement may influence its interaction with biological targets.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist for certain receptors, influencing cellular signaling pathways.
- Antioxidant Activity : The presence of the indole moiety may confer antioxidant properties.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:
- In vitro Studies : The compound was tested against various cancer cell lines including HeLa (cervical cancer), L1210 (leukemia), and CEM (T-lymphocyte). Results showed varying degrees of cytotoxicity with IC50 values ranging from 5 to 20 µM, indicating potential as an anticancer agent .
Antimicrobial Activity
In addition to its anticancer effects, the compound has shown promising antimicrobial activity:
- Bacterial Inhibition : Studies demonstrated that it effectively inhibited the growth of various bacterial strains. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 2.0 mg/mL against Gram-positive bacteria .
Mechanistic Insights
The mechanism of action for its anticancer activity appears to involve apoptosis induction and cell cycle arrest:
- Apoptosis : Flow cytometry analysis indicated that treated cells exhibited increased levels of caspase activity, suggesting activation of apoptotic pathways.
- Cell Cycle Arrest : The compound was observed to induce G1 phase arrest in cancer cells, which may contribute to its antiproliferative effects .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on Tumor Xenografts : In a mouse model with human tumor xenografts, administration of the compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues .
- Synergistic Effects with Other Agents : When combined with standard chemotherapeutic agents (e.g., doxorubicin), the compound exhibited synergistic effects, enhancing overall cytotoxicity against resistant cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
